molecular formula C26H38N2O4 B1665709 Alnespirone CAS No. 138298-79-0

Alnespirone

Cat. No.: B1665709
CAS No.: 138298-79-0
M. Wt: 442.6 g/mol
InChI Key: DLLULNTXJPATBC-FQEVSTJZSA-N
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Description

Alnespirone is a chemical compound belonging to the azapirone class, known for its selective agonistic activity at the 5-HT1A receptor. This compound has garnered attention for its potential antidepressant and anxiolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alnespirone involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 5-methoxychroman-3-ylamine with propylamine to form a propylamino derivative. This intermediate is then reacted with 8-azaspiro[4.5]decane-7,9-dione under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes refining reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alnespirone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

Alnespirone exerts its effects primarily through its action on the 5-HT1A receptor. By binding to this receptor, it modulates the release of neurotransmitters such as serotonin, which plays a crucial role in mood regulation. This interaction leads to its anxiolytic and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Alnespirone

This compound is unique due to its high selectivity and full agonistic activity at the 5-HT1A receptor, which distinguishes it from other compounds in the azapirone class. This selectivity contributes to its potent anxiolytic and antidepressant effects, making it a promising candidate for further pharmaceutical development .

Properties

IUPAC Name

8-[4-[[(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-yl]-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLULNTXJPATBC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160560
Record name Alnespirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138298-79-0
Record name Alnespirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138298-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alnespirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138298790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alnespirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNESPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E28BM822
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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